molecular formula C11H18F2N2O B1476572 (3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098035-92-6

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476572
CAS No.: 2098035-92-6
M. Wt: 232.27 g/mol
InChI Key: HTRMNDZIZPCFOX-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is an organic compound that features a piperidine ring substituted with a difluoromethyl group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized and subsequently functionalized with a difluoromethyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often from a different precursor.

    Coupling Reaction: The two rings are then coupled together through a methanone linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.

    Materials Science: Used as a building block in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The piperidine and pyrrolidine rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
  • (3-(Methyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
  • (3-(Ethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Uniqueness

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRMNDZIZPCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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